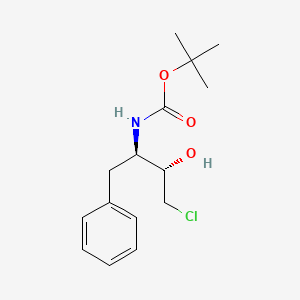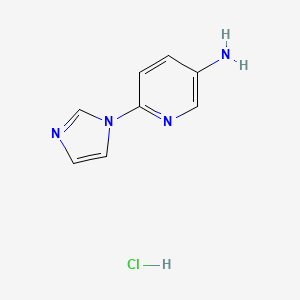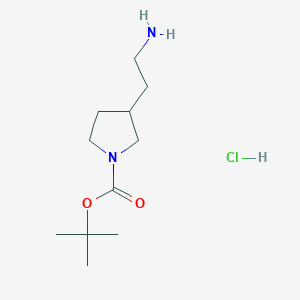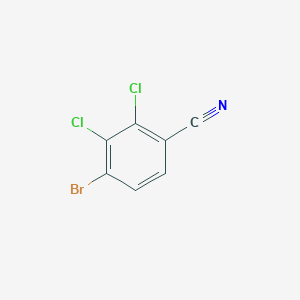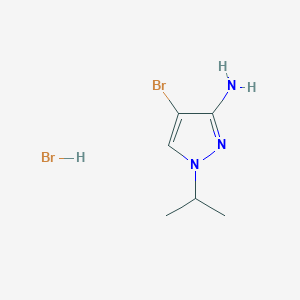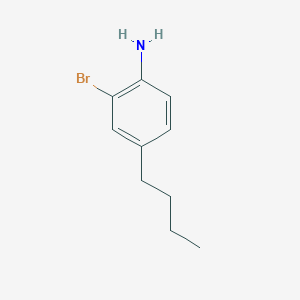
2-Bromo-4-butylaniline
Descripción general
Descripción
2-Bromo-4-butylaniline is a chemical compound with the molecular formula C10H14BrN . It is commonly used in organic synthesis for the production of various compounds, including 8-Bromo-6-tert-butylquinoline . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .
Synthesis Analysis
The synthesis of 2-Bromo-4-butylaniline involves multiple steps . The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Molecular Structure Analysis
The molecular weight of 2-Bromo-4-butylaniline is 228.13 . The InChI code for this compound is 1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 .Physical And Chemical Properties Analysis
2-Bromo-4-butylaniline is a liquid at ambient temperature . The physical form of this compound is clear liquid .Aplicaciones Científicas De Investigación
Metabolism of Psychoactive Phenethylamines : Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. The study identified various metabolites, suggesting two main metabolic pathways for 2C-B in rats (Kanamori et al., 2002).
Toxicity and Metabolism in Humans and Other Species : Carmo et al. (2005) conducted a study incubating 2C-B with hepatocytes from humans and other species to determine its metabolites and potential toxic effects. The findings allowed for the construction of main metabolic pathways of 2C-B and highlighted interspecies differences in metabolism (Carmo et al., 2005).
Potential as Anti-Diabetic Agents : Nazir et al. (2018) synthesized new compounds involving 2-bromo-N-phenyl/arylacetamides, which showed potential as anti-diabetic agents due to their inhibitory action on the α-glucosidase enzyme (Nazir et al., 2018).
Electrochemical Oxidation Studies : Kádár et al. (2001) investigated the electrochemical oxidation of various bromoanilines, including 4-bromoaniline, in acetonitrile solution. This study provided insights into the electrochemical behavior of bromoanilines (Kádár et al., 2001).
Dissociation Constants and Reaction Rates : Koning (2010) examined the dissociation constants of various bromoanilines, including 2-bromoanilines, and the rates of deacetylation of their acetanilides. This research helps understand the influence of halogen atoms on the basicity and reactivity of these compounds (Koning, 2010).
Synthesis of Novel Compounds : Senboku et al. (1998) reported the electrochemical carboxylation of a brominated compound, leading to the synthesis of new compounds with potential applications in organic chemistry (Senboku et al., 1998).
Safety and Hazards
2-Bromo-4-butylaniline is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Bromo-4-butylaniline available at Sigma-Aldrich . Unfortunately, the specific details of these papers are not provided in the search results.
Propiedades
IUPAC Name |
2-bromo-4-butylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKALLIVRCQVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311211 | |
| Record name | 2-Bromo-4-butylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-butylaniline | |
CAS RN |
51605-98-2 | |
| Record name | 2-Bromo-4-butylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51605-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-butylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



